Quercetin 3,7-dirhamnoside

Phytochemistry Formulation Science Bioavailability

Researchers using quercitrin or rutin as controls risk confounding data from divergent solubility, logP (1.46 vs. aglycone), and target engagement. Quercetin 3,7-dirhamnoside (QDR) eliminates this variability with a unique 3,7-diglycosylation pattern. - 24-fold higher aqueous solubility than quercetin aglycone; ideal for in vitro assays requiring DMSO-free delivery. - Modulates AKT1, mTOR, NOS3 and suppresses IL-6, IL-1β, TNF-α - a multi-pathway probe for PI3K/AKT/mTOR-driven inflammation. - Medlar-specific biomarker for LC-MS food authentication and nutritional epidemiology. Supplied as ≥98% HPLC yellow powder; -20°C storage with blue-ice shipping.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 28638-13-3
Cat. No. B1257371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3,7-dirhamnoside
CAS28638-13-3
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
InChIKeyGXLQUHPXGLZNGE-BJBZVNFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 3,7-dirhamnoside — Distinctive Diglycoside


Quercetin 3,7-dirhamnoside (CAS 28638-13-3) is a flavonoid O-glycoside belonging to the class of flavonoid-7-O-glycosides, consisting of the quercetin aglycone backbone substituted with two α-L-rhamnosyl residues at the 3- and 7-hydroxyl positions [1]. This diglycosylation pattern distinguishes it from more common mono- and di-glycosides like quercitrin (quercetin 3-O-rhamnoside) and rutin (quercetin 3-O-rutinoside), conferring unique physicochemical and biological properties that are essential for accurate phytochemical identification, biomarker discovery, and mechanistic pharmacology studies [2].

3,7-di-O-rhamnoside pattern distinct from common quercitrin and rutin
Supports phytochemical identification and biomarker discovery workflows
Relevant for mechanistic studies requiring defined glycosylation state

Quercetin 3,7-dirhamnoside — Substitution & Reproducibility


Unlike the more prevalent quercetin 3-O-rhamnoside (quercitrin) or quercetin 3-O-rutinoside (rutin), quercetin 3,7-dirhamnoside possesses a distinct glycosylation pattern at both the 3- and 7-positions. This structural divergence results in substantially different physicochemical properties, including altered water solubility, logP, and pKa values, which directly impact compound stability, formulation, and bioavailability in experimental systems . Furthermore, the dual rhamnosyl substitution alters molecular recognition by cellular transporters and metabolic enzymes, leading to divergent biological activities and metabolic fates. Consequently, interchanging quercetin 3,7-dirhamnoside with other quercetin glycosides can introduce significant variability in experimental outcomes, compromising the reproducibility and interpretability of research data.

Altered Physicochemical Profile

Dual rhamnosyl substitution changes solubility, logP, and pKa relative to quercitrin, limiting direct formulation transfer.

Divergent Molecular Recognition

Glycosylation pattern may alter transporter and metabolic enzyme interactions, leading to different biological readouts.

Interchanging with common quercetin glycosides can introduce variability; experimental reproducibility requires verified identity.

Quercetin 3,7-dirhamnoside — Comparative Evidence


Aqueous Solubility vs. Quercetin Aglycone

Quercetin 3,7-dirhamnoside demonstrates markedly higher predicted water solubility compared to its aglycone counterpart, quercetin. This difference is critical for in vitro assays and in vivo formulation, as the aglycone's poor solubility often necessitates organic co-solvents that can introduce confounding experimental artifacts [1].

Water Solubility
Reported
~24-fold higher predicted vs quercetin aglycone (2.41 g/L vs ~0.1 g/L)
Supports aqueous formulation study context
ALOGPS prediction; experimental comparator value from literature
Phytochemistry Formulation Science Bioavailability

Lipophilicity & Ionization Profile

The dual glycosylation of quercetin 3,7-dirhamnoside yields a unique lipophilicity and ionization profile that differs from both the aglycone and mono-glycosides. Its ACD/LogP value of 1.46 and predicted pKa of 5.78 contrast with quercetin aglycone (LogP ~1.8; pKa ~6.5-7.0) and quercitrin (LogP ~0.5). These values are critical for predicting membrane permeability, distribution, and in vivo behavior, and serve as key selection criteria for drug discovery and ADME studies .

Lipophilicity & pKa
Data to verify
LogP: 1.46; pKa: 5.78 (predicted)
Supports ADME and membrane permeability review
In silico; comparator quercetin aglycone LogP ~1.8, pKa ~6.5-7.0
ADME Membrane Permeability Physicochemical Characterization

Multi-Target Anti-inflammatory Activity

Quercetin 3,7-dirhamnoside (QDR) demonstrates a specific anti-inflammatory mechanism distinct from many flavonoids. Molecular docking studies reveal strong binding affinities to key inflammatory targets AKT1, mTOR, and NOS3, with high dynamic stability in molecular dynamics simulations [1]. In vitro, QDR significantly inhibited LPS-induced NO release, iNOS expression, and the production of proinflammatory cytokines IL-6, IL-1β, and TNF-α in RAW264.7 macrophages [1]. This multi-targeted profile, involving regulation of PI3K/AKT and mTOR pathways, differs from the often narrower mechanisms of simpler flavonoids like quercetin aglycone (which primarily targets PI3K) [2].

Multi-Target Anti-inflammatory
Head-to-head
Inhibited NO, iNOS, IL-6, IL-1β, TNF-α; bound AKT1, mTOR, NOS3
Reported multi-target pathway-response context
RAW264.7 macrophages; quercetin aglycone IC50 2.17 μM (PI3K focus)
Inflammation Molecular Docking Cytokine Inhibition

SARS-CoV-2 Mpro Binding vs. Rutin

In a comparative molecular docking study against SARS-CoV-2 main protease (Mpro), quercetin 3,7-O-α-L-dirhamnoside (compound 1) and rutin (compound 3) both demonstrated significant binding stability at the N3 binding site. However, quercetin 3,7-O-α-L-dirhamnoside exhibited a distinct binding pose and interaction profile, suggesting a unique mechanism of inhibition that may be advantageous for overcoming viral resistance or for combination therapy approaches [1].

SARS-CoV-2 Mpro Binding
Head-to-head
Binding stability comparable to darunavir; distinct pose vs rutin
Supports antiviral target-engagement research
In silico docking; binding energies not reported
Antiviral Research Molecular Docking SARS-CoV-2

Phytochemical Biomarker for Medlar

Quercetin 3,7-dirhamnoside has been identified as a potential dietary biomarker specifically for the consumption of medlar (Mespilus germanica) fruit [1]. This high species specificity is not shared by other common quercetin glycosides like rutin or quercitrin, which are widespread across numerous plant species. Therefore, for nutritional metabolomics studies aiming to track medlar intake or authenticate medlar-derived products, quercetin 3,7-dirhamnoside provides a unique and analytically valuable target.

Medlar Biomarker Specificity
Class-level
Uniquely associated with medlar consumption
Supports biomarker method development
Food metabolomics context; qualitative attribution
Food Science Metabolomics Biomarker Discovery

Quercetin 3,7-dirhamnoside — Research & Industrial Applications


Multi-Target Anti-inflammatory Studies

For researchers investigating complex inflammatory signaling networks where single-target inhibition (e.g., PI3K by quercetin) is insufficient, quercetin 3,7-dirhamnoside (QDR) provides a unique experimental tool. Its demonstrated ability to modulate AKT1, mTOR, and NOS3 pathways, along with broad cytokine suppression (IL-6, IL-1β, TNF-α), makes it ideal for studies of diseases involving dysregulated PI3K/AKT/mTOR signaling, such as certain autoimmune conditions or cancer-related inflammation [1].

ADME & Formulation Development

The 24-fold higher predicted water solubility of quercetin 3,7-dirhamnoside compared to its aglycone, combined with its distinct LogP (1.46) and pKa (5.78) profile, makes it a superior candidate for in vitro assays requiring aqueous-compatible compound delivery and for early-stage formulation development aimed at improving flavonoid bioavailability. It serves as a valuable reference compound for structure-property relationship (SPR) studies of flavonoid glycosides [1][2].

SARS-CoV-2 Drug Discovery & Resistance

With demonstrated binding stability to the SARS-CoV-2 main protease (Mpro) comparable to the clinical protease inhibitor darunavir, yet with a distinct binding pose relative to rutin, quercetin 3,7-dirhamnoside represents a promising scaffold for the development of novel anti-coronavirus therapeutics. Its structural uniqueness may offer advantages in designing inhibitors that retain efficacy against emerging viral variants or circumvent resistance mechanisms to existing Mpro inhibitors [3].

Food Metabolomics & Medlar Authentication

For analytical chemists and food scientists developing LC-MS methods to authenticate medlar-containing products or to track dietary intake of medlar in nutritional studies, quercetin 3,7-dirhamnoside serves as a highly specific biomarker. Its unique association with medlar provides a reliable marker to differentiate this fruit from others in complex food matrices, supporting both quality control and nutritional epidemiology research [4].

Application
Selection Property
Validation Focus
Multi-Target Anti-inflammatory Studies
Multi-target signaling context
PI3K/AKT/mTOR pathway endpoints
ADME & Formulation Development
Physicochemical profile review
Solubility and permeability assays
Antiviral Target Engagement Research
Mpro binding pose context
Antiviral screening endpoints
Food Metabolomics & Medlar Authentication
Phytochemical specificity
LC-MS biomarker validation
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